molecular formula C13H16O3 B2454674 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one CAS No. 66422-54-6

4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one

Cat. No.: B2454674
CAS No.: 66422-54-6
M. Wt: 220.268
InChI Key: SEODQXPJJBNKLF-UHFFFAOYSA-N
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Description

4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol It is characterized by the presence of an oxirane (epoxide) ring attached to a phenyl group, which is further connected to a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one typically involves the reaction of 4-hydroxyphenylbutan-2-one with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to form the oxirane ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This reactivity can lead to the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one: Unique due to its specific substitution pattern and the presence of both an oxirane ring and a butanone moiety.

    4-[4-(Oxiran-2-ylmethoxy)phenyl]methanol: Similar structure but with a hydroxyl group instead of a ketone.

    4-[4-(Oxiran-2-ylmethoxy)phenyl]acetic acid: Contains a carboxylic acid group instead of a ketone.

Properties

IUPAC Name

4-[4-(oxiran-2-ylmethoxy)phenyl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10(14)2-3-11-4-6-12(7-5-11)15-8-13-9-16-13/h4-7,13H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEODQXPJJBNKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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